molecular formula C12H15BrO B1600207 1-Bromo-4-(cyclohexyloxy)benzene CAS No. 30752-31-9

1-Bromo-4-(cyclohexyloxy)benzene

Cat. No.: B1600207
CAS No.: 30752-31-9
M. Wt: 255.15 g/mol
InChI Key: YFUDIBSZKPCLQH-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexyloxy)benzene is a valuable chemical intermediate in advanced organic and medicinal chemistry research. Its structure, featuring a bromoaryl group and a cyclohexyloxy moiety, makes it a versatile building block for constructing more complex molecules. This compound serves as a key synthetic precursor in the development of novel pharmaceutical candidates, including hydroxylmidine derivatives investigated for their potential therapeutic applications . The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural elements. Simultaneously, the cyclohexyloxy group can contribute to the overall lipophilicity and metabolic stability of the resulting lead compounds. Researchers utilize this aromatic ether to explore structure-activity relationships and develop new molecular entities in drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDIBSZKPCLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456700
Record name 1-bromo-4-cyclohexyloxy-benzene
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Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30752-31-9
Record name 1-Bromo-4-(cyclohexyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30752-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-cyclohexyloxy-benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical and Spectroscopic Profile of 1 Bromo 4 Cyclohexyloxy Benzene

Physical Properties

This compound is a solid at room temperature. The combination of the aromatic ring and the cyclohexyl group gives it a significant nonpolar character.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrO chemicalbook.com
Molecular Weight 255.15 g/mol bldpharm.com
Physical Form Solid
CAS Number 30752-31-9 chemicalbook.com

Spectroscopic Data

Spectroscopic data is essential for confirming the structure and purity of this compound. Below are the expected and reported spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons and the protons of the cyclohexyl ring. The aromatic region would typically display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The cyclohexyl protons would appear as a series of multiplets in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum of this compound would show four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons) and several signals for the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C=C bonds, and the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Transformation of 1 Bromo 4 Cyclohexyloxy Benzene

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring in 1-Bromo-4-(cyclohexyloxy)benzene makes the corresponding carbon atom electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst. This is the initial and often rate-determining step in many cross-coupling reactions. The electron-donating nature of the cyclohexyloxy group can influence the reactivity of the aryl bromide, though it generally remains a viable substrate for a range of coupling partners.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For this compound, these reactions are pivotal for derivatization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.govlibretexts.org

In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or ester) to yield a biaryl or vinyl-substituted benzene derivative, respectively. The general reaction scheme is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling

Br-Ar-O-Cyclohexyl + R-B(OH)2 --(Pd catalyst, Base)--> R-Ar-O-Cyclohexyl

Where Ar = benzene ring and R = an aryl or vinyl group

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reaction is broadly applicable to aryl bromides. nih.govrsc.org For instance, the coupling of other bromo-aromatic compounds has been shown to proceed efficiently. researchgate.netresearchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd-catalyst IK2CO3H2O/TBAB10092 researchgate.net
Pd-catalyst IIK2CO3H2O/TBAB6095 researchgate.net
CataCXium A palladacycleCs2CO32-MeTHF/H2O8095 nih.gov
Heck Reaction and its Regioselectivity with Vinyl Ethers

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. chemrxiv.org When an aryl bromide like this compound reacts with a vinyl ether, the regioselectivity of the product (α- or β-substitution) is a critical consideration. researchgate.net The reaction outcome can be influenced by the choice of catalyst, ligands, and reaction conditions. chemrxiv.orgrsc.org

The arylation of vinyl ethers can lead to either the α- or β-arylated product. The development of protocols to control this regioselectivity is an active area of research. researchgate.netliv.ac.uk

General Reaction Scheme for Heck Reaction with a Vinyl Ether

Br-Ar-O-Cyclohexyl + H2C=CH-OR' --(Pd catalyst, Base)--> (Cyclohexyloxy)-Ar-CH=CH-OR' (linear) or (Cyclohexyloxy)-Ar-C(OR')=CH2 (branched)

Where Ar = benzene ring and R' = an alkyl or aryl group

Studies on the Heck reaction of various aryl bromides with vinyl ethers have demonstrated that high regioselectivity can be achieved. For example, highly regioselective vinylation of electron-rich olefins with bromostyrenes has been accomplished using palladium catalysis with specific phosphine (B1218219) ligands. liv.ac.uk

Table 2: Regioselective Heck Arylation of Vinyl Ethers

Aryl HalideOlefinCatalyst SystemProduct SelectivityReference
Aryl BromideButyl vinyl etherPd(OAc)2/dpppMixture of regioisomers liv.ac.uk
β-bromostyreneButyl vinyl etherPd(OAc)2/dpppLinear product (ketone after hydrolysis) liv.ac.uk
IodobenzeneBenzyl vinyl etherPd(OAc)2/P(o-tol)3α-arylated product researchgate.net
Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of substituted alkynes.

For this compound, a Sonogashira coupling with a terminal alkyne would result in the formation of a 4-(cyclohexyloxy)phenylacetylene derivative.

General Reaction Scheme for Sonogashira Coupling

Br-Ar-O-Cyclohexyl + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-Ar-O-Cyclohexyl

Where Ar = benzene ring and R = an alkyl, aryl, or silyl (B83357) group

The reaction is known to be efficient for aryl bromides, although aryl iodides are generally more reactive. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain applications. nih.gov

Table 3: Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseYield (%)Reference
Aryl BromidePhenylacetyleneCuNPs@ZrO2K2CO3Good to Excellent researchgate.net
1-bromo-4-iodobenzeneTrimethylsilylacetylenePd catalyst-Symmetrical coupling product wikipedia.org
Aryl IodideTerminal AlkyneAminopyrimidine-palladium(II) complex-Good to Excellent nih.gov
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base. This reaction is of great importance for the synthesis of anilines and their derivatives.

The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would yield the corresponding N-aryl amine.

General Reaction Scheme for Buchwald-Hartwig Amination

Br-Ar-O-Cyclohexyl + R1R2NH --(Pd catalyst, Ligand, Base)--> R1R2N-Ar-O-Cyclohexyl

Where Ar = benzene ring and R1, R2 = H, alkyl, or aryl groups

The choice of palladium precatalyst, phosphine ligand, and base is crucial for the success of the Buchwald-Hartwig amination. nih.gov For example, the amination of bromobenzene (B47551) with various secondary amines has been optimized using catalysts like [Pd(allyl)Cl]2 with t-BuXPhos as the ligand and bases such as t-BuOLi or Cs2CO3. nih.gov

Table 4: Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst SystemBaseSolventYield (%)Reference
BromobenzeneCarbazole[Pd(allyl)Cl]2 / t-BuXPhost-BuOLiToluene98 nih.gov
BromobenzeneDiphenylamine[Pd(allyl)Cl]2 / t-BuXPhost-BuONaToluene97 nih.gov
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOBu-tToluene60 chemspider.com
Kumada, Negishi, and Stille Couplings

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgrhhz.net A significant advantage is the direct use of Grignard reagents, avoiding extra synthetic steps. organic-chemistry.org

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, leading to faster reaction times. wikipedia.org This method is known for its broad scope and high functional group tolerance. wikipedia.orgsigmaaldrich.com

The Stille reaction employs an organotin compound (organostannane) to couple with an organic halide or triflate, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and many are commercially available. wikipedia.org A notable variation is the Stille-carbonylative cross-coupling, which introduces a carbonyl group between the coupled fragments. wikipedia.org

Table 5: Overview of Kumada, Negishi, and Stille Couplings

Coupling ReactionOrganometallic ReagentCatalystKey FeaturesReferences
Kumada Grignard Reagent (R-MgX)Ni or PdFirst cross-coupling method; reactive nucleophile. wikipedia.orgorganic-chemistry.orgrhhz.netnih.govresearchgate.net
Negishi Organozinc (R-ZnX)Ni or PdHigh reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comuniba.itorgsyn.org
Stille Organostannane (R-SnR'3)PdStable reagents; can be catalytic in tin. wikipedia.orgmsu.eduresearchgate.netrsc.org

These coupling reactions provide a powerful toolkit for the chemical modification of this compound, allowing for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry.

Reactivity of the Cyclohexyloxy Group

The ether linkage and the aliphatic cyclohexyl ring of the cyclohexyloxy group exhibit their own characteristic reactivities.

Ethers are known for their general lack of reactivity, which makes them excellent solvents for many organic reactions. libretexts.org However, they can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org The cleavage of aryl alkyl ethers like this compound proceeds via a nucleophilic substitution mechanism.

The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group. youtube.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. In the case of aryl alkyl ethers, the carbon-oxygen bond between the aromatic ring and the oxygen is significantly stronger than the bond between the alkyl group and the oxygen due to the sp² hybridization of the aromatic carbon. Consequently, the nucleophile attacks the alkyl group's carbon. Because a phenyl cation is very unstable, the reaction does not proceed via an SN1 mechanism at the aromatic ring, and SN2 attack at an sp² carbon is also highly unfavorable. libretexts.orgyoutube.com

Therefore, the cleavage of this compound with a strong acid like HBr will yield 4-bromophenol (B116583) and a cyclohexyl halide.

Reaction Scheme for Ether Cleavage: this compound + HBr (excess) → 4-Bromophenol + Cyclohexyl bromide

Direct functionalization of the C-H bonds on the cyclohexyl ring of this compound is challenging due to their low reactivity compared to the aromatic system. Reactions that proceed via radical mechanisms, such as free-radical halogenation, could potentially introduce functionality onto the cyclohexyl ring. However, these reactions often lack selectivity and could lead to a mixture of products. The benzylic position is typically the most reactive site for radical halogenation, but this molecule lacks a benzylic hydrogen. Therefore, reactions targeting the aromatic ring or the C-Br bond are generally more synthetically useful and selective.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the cyclohexyloxy group, while also being influenced by the bromo substituent.

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring determine the position of the incoming electrophile. This is known as the directing effect. msu.edu

Cyclohexyloxy Group (-O-cyclohexyl): This is an alkoxy group, which is a strong activating group. The oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org This resonance effect particularly increases the electron density at the ortho and para positions. Therefore, the cyclohexyloxy group is a powerful ortho, para-director. youtube.comlibretexts.org

Bromo Group (-Br): Halogens are an interesting case. They are deactivating groups due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring. libretexts.org However, they also have lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are deactivators, but they are still ortho, para-directors. libretexts.org

When both groups are present on the ring, the more powerful activating group dictates the regioselectivity. The cyclohexyloxy group is a much stronger activator than the bromo group is a deactivator. Therefore, the cyclohexyloxy group controls the position of substitution. Since the para position is already occupied by the bromine atom, incoming electrophiles will be directed to the positions ortho to the cyclohexyloxy group (i.e., at carbons 2 and 6).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeReactivity EffectDirecting Effect
-O-CyclohexylAlkoxyActivatingOrtho, Para
-BrHalogenDeactivatingOrtho, Para

For example, in the nitration of this compound, the nitro group (NO₂⁺) would be directed to the positions ortho to the cyclohexyloxy group, leading to the formation of 1-bromo-4-(cyclohexyloxy)-2-nitrobenzene.

Nitration Studies

While specific nitration studies on this compound are not extensively documented in readily available literature, the expected outcome can be predicted based on the principles of electrophilic aromatic substitution. The nitration of aromatic compounds is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile.

Given the directing effects of the substituents, the nitronium ion would be directed to the positions ortho to the strongly activating cyclohexyloxy group. This would lead to the formation of 1-bromo-4-(cyclohexyloxy)-2-nitrobenzene and 1-bromo-4-(cyclohexyloxy)-3-nitrobenzene (which is the same as the 5-nitro product due to symmetry) as the major products.

Table 1: Predicted Products of Nitration of this compound

ReactantReagentsPredicted Major Product(s)
This compoundHNO₃, H₂SO₄1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene

Note: This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this reaction is not widely published.

Sulfonation Studies

Similar to nitration, specific sulfonation studies on this compound are not prevalent in the literature. Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid, which introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

The electrophile in sulfonation is sulfur trioxide (SO₃). As with nitration, the directing effects of the existing substituents will govern the position of the incoming electrophile. The activating cyclohexyloxy group will direct the sulfonation to the ortho positions.

Table 2: Predicted Products of Sulfonation of this compound

ReactantReagentsPredicted Major Product(s)
This compoundFuming H₂SO₄2-Bromo-5-(cyclohexyloxy)benzenesulfonic acid

Note: This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this reaction is not widely published.

Radical Reactions Involving the Aryl Bromide

The aryl bromide bond in this compound is generally stable and does not readily participate in radical chain reactions under typical conditions. However, the cyclohexyl portion of the cyclohexyloxy group contains benzylic-like hydrogens (hydrogens on the carbon atom attached to the oxygen). While not technically benzylic, the C-H bonds on the carbon alpha to the ether oxygen can be susceptible to radical abstraction.

Free radical reactions, often initiated by light or radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide, can lead to the substitution of a hydrogen atom with a halogen. For instance, benzylic bromination often utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.org This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chemistrysteps.com

In the case of this compound, the most likely site for radical halogenation would be the C-H bond on the carbon of the cyclohexyl ring that is directly attached to the oxygen atom. Abstraction of a hydrogen atom from this position would generate a radical that is stabilized by the adjacent oxygen atom.

Table 3: Potential Radical Bromination of this compound

ReactantReagentsPotential Product
This compoundN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)1-Bromo-4-(1-bromocyclohexyloxy)benzene

Note: This table represents a potential reaction based on known principles of radical halogenation, as specific experimental data for this reaction on this substrate is not widely available.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthetic Pathways

While no specific studies on 1-Bromo-4-(cyclohexyloxy)benzene were found, the general mechanisms for transition metal-catalyzed cross-coupling reactions involving aryl bromides are well-established. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, typically follow a catalytic cycle involving three key steps:

Oxidative Addition: The initial step where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. This forms a high-valent organometallic complex.

Transmetalation (for couplings like Suzuki): A second organic fragment, typically from an organoboron compound, is transferred to the metal center.

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the metal center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the low-valent catalyst.

The specific kinetics and thermodynamics of these steps for this compound would be influenced by the electronic and steric effects of the cyclohexyloxy group.

Computational Chemistry Applications

Computational chemistry provides a powerful lens for understanding molecular structure, properties, and reactivity. However, dedicated computational studies on this compound are scarce.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could provide valuable insights into:

Molecular Orbital Energies: Understanding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would shed light on its nucleophilic and electrophilic character.

Electron Density Distribution: Mapping the electron density would help identify regions susceptible to electrophilic or nucleophilic attack.

Bond Dissociation Energies: Calculating the strength of the carbon-bromine bond would be crucial for understanding its reactivity in processes like oxidative addition.

Despite the potential of DFT, specific studies applying this method to this compound have not been identified.

Computational methods can be employed to predict various spectroscopic properties, aiding in the characterization of molecules. For this compound, these predictions would include:

NMR Spectra: Calculation of 1H and 13C chemical shifts.

IR Spectra: Prediction of vibrational frequencies corresponding to different functional groups.

UV-Vis Spectra: Estimation of electronic transition energies.

While experimental spectroscopic data for this compound likely exists in various databases, published computational predictions to corroborate this data are not available.

The cyclohexyloxy group in this compound introduces conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations could be used to:

Identify Stable Conformers: Determine the low-energy arrangements of the cyclohexyl ring and its orientation relative to the benzene (B151609) ring.

Understand Dynamic Behavior: Simulate the molecule's motion over time to understand its conformational landscape and flexibility.

Such studies would be instrumental in understanding how the molecule's shape influences its packing in the solid state and its interactions in solution. Regrettably, no specific conformational analysis or MD simulation studies for this compound have been found in the scientific literature.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

The fundamental premise of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to develop predictive models that can estimate the activity of new, untested compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These parameters describe the electronic aspects of a molecule, such as its ability to donate or accept electrons, which is crucial for interactions with biological targets. Common electronic descriptors include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between HOMO and LUMO can also be an important indicator of molecular reactivity.

Steric Descriptors: These parameters relate to the size and shape of the molecule, which can influence how well it fits into a biological receptor's binding site. Examples include:

Taft steric parameters (Es): Empirically derived constants that quantify the steric bulk of a substituent.

Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability.

Topological indices: These descriptors are derived from the graph representation of a molecule and provide information about its size, shape, and degree of branching.

Hydrophobic Descriptors: These parameters quantify the lipophilicity of a molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Partition coefficient (log P): This is the most common hydrophobic descriptor and represents the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water).

In a typical QSAR study, a series of related compounds with known biological activities are selected. The molecular descriptors for these compounds are then calculated using various computational software. Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to derive a mathematical equation that correlates the descriptors with the biological activity.

For instance, a QSAR study on a series of phenolic antioxidants established a correlation between their antioxidant capacity and descriptors such as the number of hydroxyl groups and the energy of the highest occupied molecular orbital (E(homo)). nih.gov Similarly, research on bromobenzohydrazide derivatives identified electronic and topological parameters as being significant for their antimicrobial activity. nih.gov

The table below illustrates a hypothetical QSAR model for a series of substituted bromobenzene (B47551) derivatives, showcasing the type of data and correlations that are typically generated in such studies.

CompoundSubstituent (R)log(1/IC50) (Observed Activity)σ (Electronic)Es (Steric)log P (Hydrophobic)log(1/IC50) (Predicted Activity)
1-H4.200.001.242.154.18
2-CH34.55-0.170.002.654.59
3-Cl4.800.230.272.844.78
4-NO25.100.78-0.511.855.12
5-OCH34.35-0.270.692.114.33

Advanced Applications in Organic Synthesis

Building Block for Complex Molecules

The presence of both a reactive bromine atom and a bulky, lipophilic cyclohexyloxy group makes 1-Bromo-4-(cyclohexyloxy)benzene an attractive starting material for the synthesis of a variety of complex molecular architectures. The bromine atom can readily participate in a wide array of cross-coupling reactions, while the cyclohexyloxy moiety can influence the solubility, and conformational properties of the final products.

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a key intermediate in the synthesis of various biologically active compounds. The bromine atom provides a handle for the introduction of other functional groups through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgwikipedia.org

A primary application of this compound is its conversion to (4-(cyclohexyloxy)phenyl)boronic acid. bldpharm.comgoogle.comchemicalbook.com This boronic acid derivative is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds. wikipedia.org The general transformation involves the reaction of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This methodology allows for the construction of complex biaryl and styrenyl structures, which are common motifs in many pharmaceutical and agrochemical agents.

Table 1: Key Reactions of this compound in the Synthesis of Bioactive Scaffolds

Reaction NameReactantsCatalyst/ReagentsProduct TypePotential Application
BorylationThis compound, Bis(pinacolato)diboronPalladium catalyst, base(4-(Cyclohexyloxy)phenyl)boronic acid pinacol (B44631) esterIntermediate for Suzuki coupling
Suzuki-Miyaura Coupling(4-(Cyclohexyloxy)phenyl)boronic acid, Aryl/Vinyl HalidePalladium catalyst, baseBiaryls, StyrenesPharmaceuticals, Agrochemicals
Buchwald-Hartwig AminationThis compound, AminePalladium catalyst, baseAryl aminesPharmaceuticals, Agrochemicals

Precursor for Advanced Materials (e.g., Liquid Crystals, Organic Light-Emitting Diodes)

The rigid-flexible nature of this compound, combining a rigid phenyl ring with a flexible cyclohexyl group, makes it an interesting candidate for the synthesis of advanced materials such as liquid crystals (LCs) and organic light-emitting diodes (OLEDs). chemicalbook.comtcichemicals.comrsc.org

In the context of liquid crystals, the cyclohexyloxy-substituted phenyl core can be incorporated into larger mesogenic structures. nih.govmdpi.combeilstein-journals.orgnih.gov The shape and polarity of the molecules are critical factors in determining their liquid crystalline properties. The introduction of the cyclohexyloxy group can influence the clearing point, viscosity, and dielectric anisotropy of the resulting materials. While direct synthesis of a commercial liquid crystal from this compound is not documented in the provided search results, related structures containing fluorinated cyclohexane (B81311) and phenyl rings are actively researched for their advantageous properties in liquid crystal displays. nih.govbeilstein-journals.orgnih.gov

For OLEDs, molecules containing substituted aromatic rings are often used as host or emitter materials. chemicalbook.comrsc.org The cyclohexyloxy group in derivatives of this compound can be used to tune the solubility and film-forming properties of the organic semiconductors, which is crucial for the fabrication of efficient devices. The bromo-functionalization allows for the straightforward synthesis of more complex, conjugated molecules through cross-coupling reactions, which are essential for achieving the desired electronic and photophysical properties for light emission.

Chiral Synthesis and Stereoselective Transformations

The current body of literature available through the performed searches does not provide specific examples of the use of this compound in chiral synthesis or stereoselective transformations. However, the cyclohexane ring in the molecule contains multiple stereocenters. If a chiral version of the cyclohexyloxy group were to be used, it could potentially serve as a chiral auxiliary or a chiral building block in asymmetric synthesis. The stereochemistry of the cyclohexyloxy group could influence the facial selectivity of reactions on the aromatic ring or on substituents attached to it. Further research in this area could uncover novel applications for chiral derivatives of this compound.

Role as a Protecting Group in Multi-Step Synthesis

The cyclohexyloxy group can be considered as a cyclohexyl ether of a phenol (B47542). Ethers are well-known protecting groups for hydroxyl functionalities due to their general stability under a variety of reaction conditions. masterorganicchemistry.comwikipedia.org A study on the use of the cyclohexyl (Chx) ether as a protecting group for the hydroxyl groups of serine and threonine in peptide synthesis provides valuable insights into its stability and cleavage. rsc.org

According to this research, the cyclohexyl ether group is stable under various acidic and basic conditions, including treatment with trifluoroacetic acid (TFA) and 20% piperidine (B6355638) in DMF. rsc.org This stability makes it compatible with both Boc and Fmoc solid-phase peptide synthesis strategies. The group is also resistant to catalytic hydrogenation over a palladium-charcoal catalyst. rsc.org

The cleavage of the cyclohexyl ether can be achieved under strong acidic conditions. masterorganicchemistry.comrsc.org Specifically, a solution of 1 mol dm⁻³ trifluoromethanesulfonic acid (TFMSA) with thioanisole (B89551) in TFA can quantitatively remove the cyclohexyl group in a short period. rsc.org The general mechanism for the acidic cleavage of ethers involves the protonation of the ether oxygen, followed by either an SN1 or SN2 nucleophilic attack by a counter-ion. masterorganicchemistry.com

Table 2: Stability and Cleavage of the Cyclohexyloxy Protecting Group

Reagent/ConditionStability of Cyclohexyloxy Group
Trifluoroacetic Acid (TFA)Stable
20% Piperidine in DMFStable
Catalytic Hydrogenation (Pd/C)Stable
1 M TFMSA-thioanisole in TFACleaved

This profile suggests that the 4-(cyclohexyloxy)phenyl moiety could be a useful platform where the cyclohexyloxy group acts as a stable protecting group for the phenolic oxygen, while the bromo-substituent is used for various synthetic transformations. After the desired modifications on the molecule are completed, the phenolic hydroxyl group can be unmasked under specific, strongly acidic conditions.

Derivatives and Analogues of 1 Bromo 4 Cyclohexyloxy Benzene

Structure-Reactivity Relationship Studies

The reactivity of 1-Bromo-4-(cyclohexyloxy)benzene is primarily dictated by the interplay between the bromine atom and the cyclohexyloxy group. The bromine atom, a good leaving group, makes the C4 position susceptible to a variety of cross-coupling reactions. The reactivity of aryl halides in such transformations typically follows the order I > Br > Cl > F, placing the bromo-derivative in a synthetically advantageous position of balanced reactivity and stability. wikipedia.org

The cyclohexyloxy group, being an electron-donating group via its oxygen atom, influences the electronic properties of the aromatic ring. This electron donation can modulate the reactivity of the C-Br bond, for instance, by affecting the rate of oxidative addition in palladium-catalyzed coupling reactions. Compared to bromobenzene (B47551) with electron-withdrawing substituents, the electron-rich nature of the ring in this compound can influence catalyst selection and reaction conditions.

Furthermore, the ether oxygen can act as a directing group in reactions such as lithiation. The coordination of an organolithium reagent to the ether oxygen can facilitate deprotonation at an adjacent, or ortho, position (C3 or C5), leading to the formation of an organolithium intermediate. This intermediate can then be trapped with various electrophiles, allowing for regioselective functionalization of the benzene (B151609) ring. ias.ac.inmdpi.com This directed ortho-metalation provides a powerful strategy for synthesizing specifically substituted derivatives that would be difficult to access otherwise.

The steric bulk of the cyclohexyl ring is another significant factor. It can influence the approach of reagents and catalysts, potentially impacting reaction rates and the feasibility of certain transformations, particularly at the positions ortho to the ether linkage.

Synthesis and Characterization of Related Compounds (e.g., isomers, halogen variants)

The synthesis of this compound and its analogues can be readily achieved through established synthetic methodologies. The most common approaches are the Williamson ether synthesis and the Ullmann condensation. wikipedia.orgkhanacademy.orglumenlearning.commasterorganicchemistry.com In a typical Williamson synthesis, 4-bromophenol (B116583) is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, displacing a halide or other suitable leaving group from a cyclohexyl derivative (e.g., cyclohexyl bromide). khanacademy.orglumenlearning.commasterorganicchemistry.comyoutube.com Conversely, the Ullmann condensation involves the copper-catalyzed reaction between an aryl halide (like 1,4-dibromobenzene) and cyclohexanol. wikipedia.orgnih.gov

These methods are also applicable for the synthesis of isomers and halogen variants:

Isomers : The ortho (1-Bromo-2-(cyclohexyloxy)benzene) and meta (1-Bromo-3-(cyclohexyloxy)benzene) isomers can be synthesized by starting with the corresponding isomeric bromophenols (2-bromophenol and 3-bromophenol, respectively) in a Williamson ether synthesis. wikipedia.orgnih.govchemicalbook.comresearchgate.netfishersci.ca

Halogen Variants : Chloro-, fluoro-, or iodo-analogues can be prepared similarly. For instance, reacting 4-chlorophenol (B41353) or 4-iodophenol (B32979) with a cyclohexyl halide would yield the corresponding 1-Chloro-4-(cyclohexyloxy)benzene or 1-Iodo-4-(cyclohexyloxy)benzene. The reactivity of these variants in subsequent reactions would differ based on the carbon-halogen bond strength (C-I < C-Br < C-Cl). wikipedia.org Alternatively, halogen exchange reactions or synthesis from a suitable aniline (B41778) precursor via a Sandmeyer-type reaction can provide access to these variants. orgsyn.org

Characterization of these compounds typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and connectivity of the atoms, and mass spectrometry to determine the molecular weight.

Table 1: Selected Isomers and Analogues of this compound

Compound Name CAS Number Molecular Formula Synthesis Precursors (Example)
1-Bromo-2-(cyclohexyloxy)benzene 105902-37-2 C₁₂H₁₅BrO 2-Bromophenol, Cyclohexyl bromide
1-Bromo-3-(cyclohexyloxy)benzene 37631-06-4 C₁₂H₁₅BrO 3-Bromophenol, Cyclohexyl bromide
1-Chloro-4-cyclohexylbenzene 829-32-3 C₁₂H₁₅Cl 4-Chlorophenylboronic acid, Cyclohexylmagnesium bromide (analogue)
1-Iodo-4-(octyloxy)benzene 96693-06-0 C₁₄H₂₁IO 4-Iodophenol, 1-Bromooctane (analogue)

Introduction of Additional Functional Groups for Targeted Synthesis

The bromine atom in this compound serves as a versatile synthetic handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This capability allows for the construction of more complex molecules designed for specific applications, such as pharmaceuticals or organic electronic materials. thermofisher.com

Key transformations include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for synthesizing biaryl structures or introducing alkyl or alkenyl groups. wikipedia.orgnih.govscielo.br

Sonogashira Coupling : By reacting with a terminal alkyne in the presence of palladium and copper co-catalysts, an alkynyl group can be introduced, forming a C(sp²)-C(sp) bond. This is a fundamental transformation for creating linear, rigid structures often found in materials science. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a key method for synthesizing arylamines, which are prevalent in medicinal chemistry and materials science. researchgate.netchemspider.com

Heck Coupling : This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

Cyanation : The bromo group can be displaced by a cyanide nucleophile to introduce a nitrile group, which is a versatile precursor for acids, amines, and amides.

Organometallic Intermediates : The aryl bromide can be converted into an organolithium or Grignard reagent through metal-halogen exchange. These highly reactive intermediates can then react with a vast array of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce diverse functionalities. ias.ac.in

An example of targeted synthesis using a related building block is the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the synthesis of the antidiabetic drug dapagliflozin. wipo.intgoogle.com This highlights how halogenated phenyl ethers serve as crucial starting materials in the pharmaceutical industry.

Table 2: Functionalization Reactions of Aryl Bromides like this compound

Reaction Name Coupling Partner Functional Group Introduced Resulting Structure
Suzuki-Miyaura Coupling R-B(OH)₂ Aryl, Alkyl, Alkenyl Ar-R
Sonogashira Coupling R-C≡CH Alkynyl Ar-C≡C-R
Buchwald-Hartwig Amination R₂NH Amino Ar-NR₂
Heck Coupling Alkene Substituted Alkene Ar-CH=CHR
Cyanation M-CN (e.g., CuCN) Nitrile Ar-CN

Analytical and Spectroscopic Characterization Techniques in Research

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For a related compound, 1-bromo-4-phenoxybenzene, the molecular ion peak would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the bromo- or phenoxy- groups. For 1-Bromo-4-(cyclohexyloxy)benzene, the mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, C-Br bond, and the aromatic C-H and C=C bonds. For a similar compound, 1-bromo-4-phenoxybenzene, characteristic IR absorption bands are observed for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. A study on bromobenzene (B47551) shows UV absorption peaks, and it is expected that this compound would exhibit absorption maxima in the UV region due to the presence of the substituted benzene (B151609) ring. googleapis.com

Chromatography (GC-MS, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to separate this compound from any impurities and to identify them based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method, similar to that used for the analysis of 1-bromo-4-cyclohexylbenzene, could be developed for this compound. google.com Such a method would likely employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, allowing for the determination of its purity and the monitoring of reaction conversions. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-4-(cyclohexyloxy)benzene, and how can reaction conditions be standardized?

  • Answer : A common method involves coupling phenol derivatives with cyclohexanol under mild conditions. For example, General Procedure B (modified Suzuki-Miyaura coupling) uses 2 equivalents of phenol and an NHPI ester, yielding 75% after purification via preparative TLC (hexanes/ethyl acetate = 30:1). Key parameters include argon atmosphere, palladium catalysts, and controlled solvent drying . Alternative routes may involve bromination of pre-functionalized benzene rings using Lewis acids (e.g., AlCl₃) .

Q. How is this compound characterized structurally, and what analytical data are critical for validation?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.41–7.29 (m, 2H, aromatic), 2.57 ppm (tt, J = 11.2, 3.6 Hz, cyclohexyl CH) .
  • ¹³C NMR (101 MHz, CDCl₃) : δ 157.03 (C-O), 132.36 (aromatic C-Br), 75.89 (cyclohexyl C-O) .
    Purity is confirmed via TLC and mass spectrometry.

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols). The cyclohexyloxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position relative to the bromine. Reactivity is influenced by steric hindrance from the cyclohexyl group, which may slow down certain transformations .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions, and what challenges arise in regioselectivity?

  • Answer : This compound serves as an aryl halide partner in Suzuki-Miyaura couplings. The bromine atom reacts with arylboronic acids under Pd(PPh₃)₄ catalysis. Challenges include:

  • Steric effects : The bulky cyclohexyloxy group may reduce coupling efficiency, requiring optimized ligand systems (e.g., XPhos) .
  • Regioselectivity : Competing coupling at the bromine vs. oxygen-directed sites necessitates careful control of temperature and catalyst loading .
    Example protocol: React with 4-methoxyphenylboronic acid in THF/Na₂CO₃ at 80°C for 12 hours .

Q. What strategies resolve contradictions in reported yields for brominated aromatic ether syntheses, particularly with sterically hindered substrates?

  • Answer : Discrepancies often arise from:

  • Catalyst selection : PdCl₂(dppf) vs. Pd(OAc)₂ may alter yields by 10–15% .
  • Purification methods : Column chromatography vs. recrystallization can affect recovery rates. For this compound, preparative TLC (hexanes/EA) is preferred to remove byproducts .
  • Steric mitigation : Use of microwave-assisted synthesis or flow reactors improves mass transfer in hindered systems .

Q. How does the cyclohexyloxy group influence the compound’s application in liquid crystal or polymer precursor synthesis?

  • Answer : The cyclohexyl group enhances thermal stability and reduces crystallization in liquid crystals. For example, derivatives like 1-bromo-4-(trans-4-n-pentylcyclohexyl)benzene (ST03902) are precursors for smectic-phase materials. Key steps include:

  • Functionalizing the bromine with alkynyl groups via Sonogashira coupling.
  • Incorporating into mesogenic cores via etherification .
    Comparative studies show cyclohexyl-substituted analogs exhibit higher clearing points than linear alkyl chains .

Q. What computational or experimental methods validate the electronic effects of substituents on the benzene ring in this compound?

  • Answer :

  • DFT calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., Fukui indices).
  • Hammett studies : Compare reaction rates of brominated vs. non-brominated analogs to quantify substituent effects.
  • UV-Vis spectroscopy : Monitor shifts in absorption maxima to assess conjugation changes induced by the cyclohexyloxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.